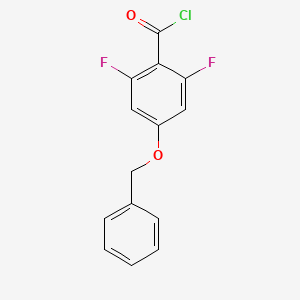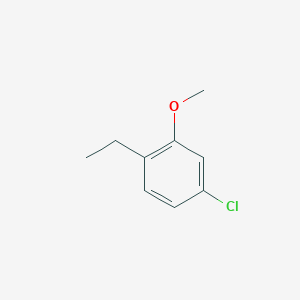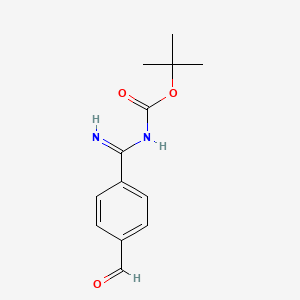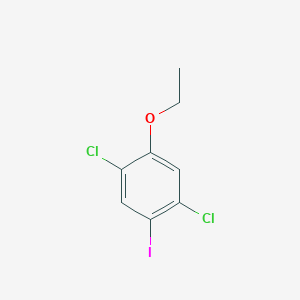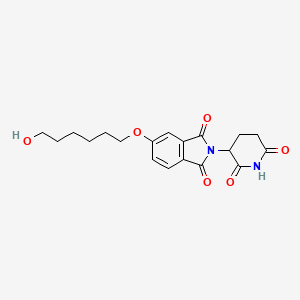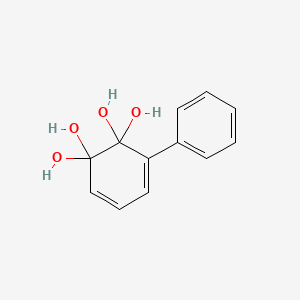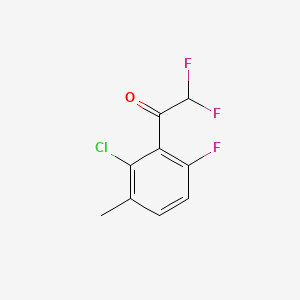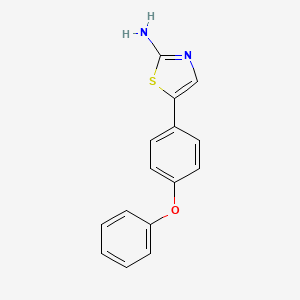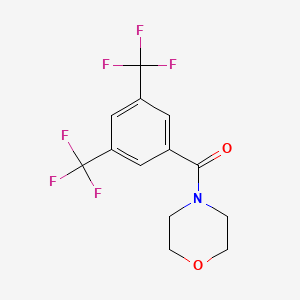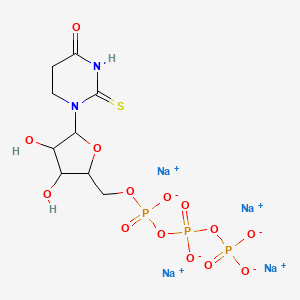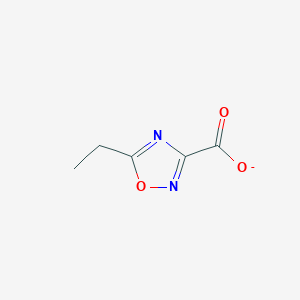![molecular formula C15H7BrF3NO2 B14760258 5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with bromine and trifluoromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The reaction is often carried out under solventless conditions to adhere to green chemistry principles . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry techniques is emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction involves the replacement of the bromine or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoindoline-1,3-diones .
Aplicaciones Científicas De Investigación
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, suggesting its potential use as an antipsychotic agent . The compound may also inhibit β-amyloid protein aggregation, indicating its capacity in treating Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Another brominated compound with similar applications in medicinal chemistry.
2-(5-Bromopentyl)isoindoline-1,3-dione: A structurally related compound with potential antiseizure activity.
Uniqueness
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C15H7BrF3NO2 |
|---|---|
Peso molecular |
370.12 g/mol |
Nombre IUPAC |
5-bromo-2-[4-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H7BrF3NO2/c16-9-3-6-11-12(7-9)14(22)20(13(11)21)10-4-1-8(2-5-10)15(17,18)19/h1-7H |
Clave InChI |
IXNGOBNMWSMTJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)

